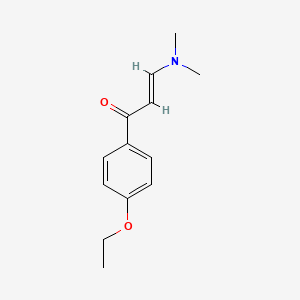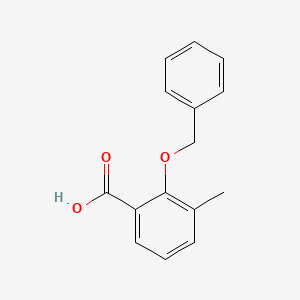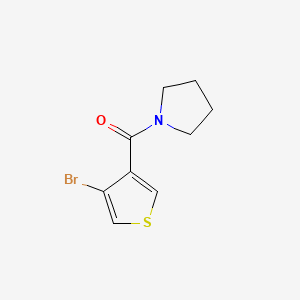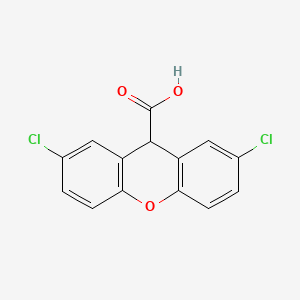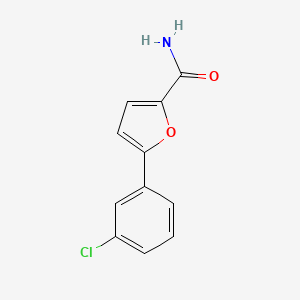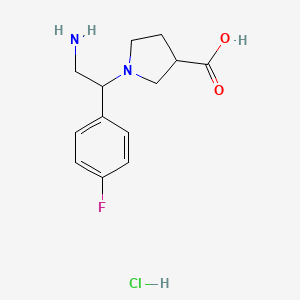
1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride
概要
説明
The compound 1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride is a derivative of pyrrolidine, which is a secondary amine and a five-membered lactam. It contains a fluorophenyl group, which suggests potential pharmacological activity, given the common use of fluorine in drug design to modulate the biological properties of molecules.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves palladium-catalyzed reactions, as seen in the practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, where a cyanation/reduction sequence was employed . Similarly, the synthesis of 1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride might involve strategic functionalization of the pyrrolidine ring and introduction of the fluorophenyl group through halogenated intermediates.
Molecular Structure Analysis
The molecular structure of compounds with fluorophenyl groups can be characterized by techniques such as single-crystal X-ray diffraction, as demonstrated in the study of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . This technique provides detailed information about the crystal packing, molecular conformation, and potential intra- and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from similar heterocyclic compounds. For instance, 1H-pyrrolo[2,3-b]pyridines have been shown to undergo condensation with various carbonyl compounds, leading to cyclization and formation of new ring systems . The presence of an amino group in the compound suggests potential for forming bonds with electrophiles or participating in nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often influenced by the presence of fluorine atoms, which can affect the acidity, lipophilicity, and overall stability of the molecule. The compound's solubility in water and organic solvents, melting point, and stability under various conditions can be predicted based on the known properties of similar fluorinated heterocyclic compounds .
科学的研究の応用
Antibacterial Activity
One significant application of compounds related to 1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride is in the development of antibacterial agents. For instance, pyridonecarboxylic acids, which share structural similarities, have been studied for their potent antibacterial properties (Egawa et al., 1984). Similarly, compounds like 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have shown enhanced antibacterial activity, leading to further biological studies (Miyamoto et al., 1987).
Influenza Neuraminidase Inhibition
Research has shown that certain pyrrolidine core compounds, including those similar to the subject compound, can act as effective inhibitors of influenza neuraminidase. This makes them potential candidates for treating influenza. For example, the compound A-192558 has been identified as a potent neuraminidase inhibitor, indicating the therapeutic potential of these compounds in antiviral applications (Wang et al., 2001).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of structurally related compounds. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been synthesized and characterized, providing insights into the structural and chemical properties of these compounds (Sapnakumari et al., 2014).
Cancer Treatment
Compounds structurally similar to 1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride have been explored for their potential in treating cancer. For instance, certain kinase inhibitors that share structural characteristics with this compound have shown promise in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Antiviral Activity
Research has also been conducted on the antiviral properties of related compounds. For example, derivatives of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, similar in structure, have been synthesized and studied for their in vitro antiviral activities, though they were found not to be active against specific viruses (Ivashchenko et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are all factors that enhance the potential for future drug discovery .
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Similarly, compounds active at neurotensin receptors (NTS1 and NTS2) have been reported to exert various effects .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to exert various biological effects .
Action Environment
The spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
1-[2-amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-3-1-9(2-4-11)12(7-15)16-6-5-10(8-16)13(17)18;/h1-4,10,12H,5-8,15H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRGPIFROHKUKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B3034529.png)



